Molecular Weight and LogP Differentiation: Tavaborole vs. Ciclopirox and Efinaconazole
Tavaborole possesses a molecular weight of 151.93 g/mol and a LogP of 0.0434, which are substantially lower than those of the other FDA-approved topical onychomycosis agents ciclopirox (MW: 268.35 g/mol) and efinaconazole (MW: 348.39 g/mol) [1]. The low molecular weight and slight water solubility of tavaborole have been demonstrated to maximize nail plate penetration after topical application, allowing effective targeting of infection in the nail bed [2].
| Evidence Dimension | Physicochemical Properties (Molecular Weight; LogP) |
|---|---|
| Target Compound Data | MW: 151.93 g/mol; LogP: 0.0434 |
| Comparator Or Baseline | Ciclopirox (MW: 268.35 g/mol; LogP: 2.3); Efinaconazole (MW: 348.39 g/mol; LogP: 2.7) |
| Quantified Difference | Tavaborole MW is 43% lower than ciclopirox and 56% lower than efinaconazole; LogP is >2 units lower than both comparators |
| Conditions | Calculated/experimental physicochemical parameters from authoritative chemical databases |
Why This Matters
Lower molecular weight correlates directly with enhanced nail plate permeability, a critical determinant of topical antifungal efficacy and a key differentiator for procurement decisions involving nail penetration studies.
- [1] PubChem. Tavaborole (CID 11499245). National Center for Biotechnology Information. View Source
- [2] Markinson B, Ghannoum M, Winter T, Rycerz A, Rock F, Gupta AK. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis. J Am Podiatr Med Assoc. 2018;108(1):12-19. View Source
